molecular formula C5H13NO B1613439 2-Ethoxypropan-1-amine CAS No. 88183-49-7

2-Ethoxypropan-1-amine

Cat. No. B1613439
CAS RN: 88183-49-7
M. Wt: 103.16 g/mol
InChI Key: YFBZSYRSVUOGPF-UHFFFAOYSA-N
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Description

2-Ethoxypropan-1-amine, also known as isopropylaminoethanol or diisopropylaminoethanol, is a versatile intermediate compound that is extensively used in various fields of research and industry. It has a molecular weight of 103.16 g/mol .


Molecular Structure Analysis

The InChI code for 2-Ethoxypropan-1-amine is 1S/C5H13NO/c1-3-7-5(2)4-6/h5H,3-4,6H2,1-2H3 . This indicates that the compound consists of 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxypropan-1-amine include a molecular weight of 103.16 g/mol .

Scientific Research Applications

  • Summary of the Application: 2-Ethoxypropan-1-amine is used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . These compounds are relevant in pharmaceutical applications.
  • Methods of Application or Experimental Procedures: The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The synthesis starts from prochiral ketones .
  • Results or Outcomes: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Safety And Hazards

2-Ethoxypropan-1-amine is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-7-5(2)4-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBZSYRSVUOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625696
Record name 2-Ethoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypropan-1-amine

CAS RN

88183-49-7
Record name 2-Ethoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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